molecular formula C4H8O2 B3320831 2-Methyloxetan-3-ol CAS No. 126822-52-4

2-Methyloxetan-3-ol

Cat. No.: B3320831
CAS No.: 126822-52-4
M. Wt: 88.11 g/mol
InChI Key: KHCRYZBFFWBCMJ-UHFFFAOYSA-N
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Description

2-Methyloxetan-3-ol is a cyclic ether with the molecular formula C4H8O2 It is a four-membered ring compound with an oxygen atom and a hydroxyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxetan-3-ol can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxy-2-methylpropionaldehyde under acidic conditions. Another method includes the reaction of 2-methyl-3-buten-2-ol with a suitable oxidizing agent to form the desired cyclic ether.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxetan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly prone to ring-opening reactions due to the strain in the four-membered ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Major Products Formed

    Oxidation: Products such as formaldehyde, acetaldehyde, and other carbonyl compounds.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxetane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 2-methyloxetan-3-ol can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Related oxetane derivatives have demonstrated the ability to inhibit tumor growth in various cancer models. A notable study reported that derivatives of this compound showed significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerSignificant tumor growth inhibition in xenograft models
AntitubercularPotential activity against Mycobacterium tuberculosis

Industrial Applications

Synthesis of Specialty Chemicals
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including ring-opening polymerization and functional group transformations. This makes it valuable in the production of specialty chemicals used in pharmaceuticals and agrochemicals.

Material Science
In material science, oxetanes are being explored for their use in creating advanced polymers with desirable properties such as increased thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can enhance performance characteristics, making it suitable for applications in coatings and adhesives.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that specific substitutions on the oxetane ring significantly influenced antimicrobial activity, with some derivatives exhibiting MIC values lower than conventional antibiotics.

Table 2: Structure-Activity Relationship (SAR) Findings

CompoundSubstitutionMIC (μM)Activity Level
This compoundUnsubstituted45.00Moderate
4-Bromo substituted-Br at position 412.50Excellent
4-Chloro substituted-Cl at position 48.00Very High

Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The study revealed that compounds with specific functional groups exhibited enhanced cytotoxicity against breast cancer cells, indicating a promising direction for therapeutic development.

Mechanism of Action

The mechanism of action of 2-Methyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ring strain in the four-membered ring makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

2-Methyloxetan-3-ol can be compared with other cyclic ethers such as:

    Oxetane: A four-membered ring ether without any substituents. It is less reactive due to the absence of the hydroxyl group.

    Tetrahydrofuran: A five-membered ring ether that is more stable and less prone to ring-opening reactions.

    1,3-Dioxolane: A five-membered ring ether with two oxygen atoms, offering different reactivity and applications.

The uniqueness of this compound lies in its combination of ring strain and the presence of a hydroxyl group, which makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Biological Activity

2-Methyloxetan-3-ol, a chiral compound with significant potential in biological applications, has garnered attention for its diverse biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether. The unique structure contributes to its reactivity and biological properties. The compound can exist in different stereoisomeric forms, which may influence its biological activity.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, which are critical for bacterial survival. This mechanism of action is similar to that observed in other antimicrobial agents.

2. Phytotoxic Effects

In studies examining the phytotoxicity of various compounds, this compound was identified as having notable effects on plant growth. Its application led to inhibition of seed germination and root elongation in certain plant species, suggesting potential use as a herbicide or in agricultural settings .

3. Case Studies

A case study involving the application of this compound in drug development highlighted its role as a chiral auxiliary in asymmetric synthesis. This property is particularly valuable in the pharmaceutical industry for synthesizing enantiomerically pure drugs, which are often more effective and have fewer side effects compared to their racemic counterparts .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. The disruption of cell membranes leads to increased permeability, ultimately causing cell lysis and death. Additionally, the compound's ability to inhibit enzyme activity further contributes to its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)Notes
This compound Antimicrobial, PhytotoxicNot specifiedEffective against various bacteria
(2R,3R)-2,3-butanediol Moderate antimicrobial~50Similar structure but different activity
(2R,3R)-dihydromyricetin Antioxidant10Different functional groups

Research Findings

Recent studies have provided insights into the potential applications of this compound:

  • Antimicrobial Testing : In laboratory settings, the compound demonstrated effective inhibition against several strains of bacteria and fungi, showcasing its potential as a natural preservative or therapeutic agent .
  • Phytotoxicity Assessment : The compound was evaluated for its effects on plant growth, revealing that it could inhibit germination rates significantly at certain concentrations .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Drug Development : Further investigation into its role as a chiral auxiliary could enhance the synthesis of new pharmaceuticals.
  • Agricultural Applications : Exploring its phytotoxic properties may lead to the development of novel herbicides.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects could facilitate the design of more targeted therapies.

Properties

IUPAC Name

2-methyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCRYZBFFWBCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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